2,4-Dichloro-7-methoxyquinoline

Beschreibung

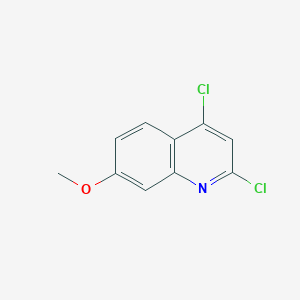

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKVDLMHZLUDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628567 | |

| Record name | 2,4-Dichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-22-0 | |

| Record name | 2,4-Dichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,4 Dichloro 7 Methoxyquinoline and Its Derivatives

Classical Synthetic Routes to 2,4-Dichloroquinolines

The general framework for synthesizing 2,4-dichloroquinolines has been well-established, offering several pathways to this important class of compounds.

A long-standing and reliable method for constructing the quinoline (B57606) core involves the condensation of an aromatic primary amine with a derivative of malonic acid. asianpubs.orgrsc.org This reaction, typically carried out in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃), proceeds through the initial formation of a 4-hydroxy-2-quinolone. rsc.org This intermediate is then subsequently chlorinated by the excess reagent to yield the desired 2,4-dichloroquinoline (B42001). rsc.org The versatility of this method lies in the ability to use a variety of substituted anilines to produce a wide range of dichloroquinoline derivatives.

To improve efficiency and simplify the synthetic process, "one-pot" procedures have been developed. asianpubs.orgijcce.ac.ir These methods combine all reactants—the aromatic primary amine, malonic acid, and phosphorus oxychloride—in a single reaction vessel. ijcce.ac.irresearchgate.net The mixture is typically heated to drive the condensation and subsequent chlorination steps, affording the 2,4-dichloroquinoline derivative in a single, streamlined operation. ijcce.ac.ir Microwave-assisted synthesis has also been employed to accelerate this one-pot conversion, significantly reducing reaction times. asianpubs.org

An alternative strategy for accessing specific alkoxy-substituted chloroquinolines involves the regioselective dehalogenation of a 2,4-dihalogenoquinoline. rsc.orgcapes.gov.brrsc.org This method is particularly useful for introducing an alkoxy group at a defined position. By treating a 2,4-dichloro- or 2,4-dibromoquinoline (B189380) with a solid sodium alkoxide in a solvent like toluene, it is possible to selectively replace the halogen at the 2-position with an alkoxy group, leaving the halogen at the 4-position intact. rsc.orgcapes.gov.brrsc.org This regioselectivity is a key feature of the reaction, providing a controlled route to 2-alkoxy-4-halogenoquinolines. rsc.orgcapes.gov.brrsc.org

Targeted Synthesis of 2,4-Dichloro-7-methoxyquinoline

The specific synthesis of this compound leverages the general principles of quinoline synthesis, with a focus on starting materials that will yield the desired substitution pattern.

The most direct route to this compound starts with meta-anisidine (3-methoxyaniline). rsc.orgillinois.edu Reacting m-anisidine (B1676023) with malonic acid in the presence of phosphorus oxychloride leads to the formation of the target molecule. rsc.org This reaction is a specific application of the general condensation method described earlier. The methoxy (B1213986) group on the aniline (B41778) precursor is carried through the reaction sequence to its final position at the 7-position of the quinoline ring.

A significant consideration in the synthesis of substituted quinolines from meta-substituted anilines is the potential for the formation of isomeric products. asianpubs.orgrsc.org When using a starting material like m-anisidine, the cyclization step can theoretically occur in two different ways, leading to the formation of both this compound and its isomer, 2,4-dichloro-5-methoxyquinoline. rsc.org

Studies have shown that the reaction with m-anisidine indeed produces a mixture of these two isomers. rsc.org However, the 7-methoxy isomer is the predominant product. rsc.org This preference is an example of orientation effects in electrophilic aromatic substitution, where the directing influence of the methoxy group on the aniline ring favors the formation of one isomer over the other. The specific ratio of the isomers can be influenced by the reaction conditions. A thorough analysis is often required to separate and identify the respective products. rsc.org

| Starting Material | Reagents | Key Intermediate(s) | Product(s) |

| Aromatic Primary Amine | Malonic Acid, POCl₃ | 4-hydroxy-2-quinolone | 2,4-Dichloroquinoline |

| meta-Anisidine | Malonic Acid, POCl₃ | 4-hydroxy-7-methoxy-2-quinolone | This compound and 2,4-Dichloro-5-methoxyquinoline |

| 2,4-Dihalogenoquinoline | Sodium Alkoxide, Toluene | Not Applicable | 2-Alkoxy-4-halogenoquinoline |

Isomeric Product Formation and Orientation Effects in Synthesis

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and versatile methods. For the synthesis of this compound and its derivatives, several advanced strategies are being explored.

Microwave-Induced Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, often improved yields, and better control over reaction parameters. The application of microwave irradiation has been successfully demonstrated in various steps of quinoline synthesis. For instance, the cyclization step in the Conrad-Limpach or Combes synthesis can often be performed more efficiently under microwave heating, potentially influencing the isomer ratio and reducing the formation of byproducts. Furthermore, subsequent reactions on the quinoline core, such as nucleophilic substitutions, can also be accelerated using microwave energy.

Optimization of Reaction Conditions for Nucleophilic Substitution

The chlorine atoms at the C-2 and C-4 positions of this compound are susceptible to nucleophilic substitution, making it a versatile building block for a wide range of derivatives. The reactivity of these two positions is not identical; the C-4 position is generally more reactive towards nucleophiles than the C-2 position. This difference in reactivity allows for selective substitution by carefully controlling the reaction conditions.

Key parameters that can be optimized include:

Nucleophile: The nature of the incoming nucleophile (e.g., amines, alcohols, thiols) plays a significant role.

Solvent: The choice of solvent can influence the reaction rate and selectivity.

Temperature: Higher temperatures are often required to substitute the less reactive C-2 position.

Base: The presence and type of base can affect the nucleophilicity of the attacking species and neutralize any acid formed during the reaction.

By carefully tuning these conditions, it is possible to selectively replace either the C-4 chlorine atom, the C-2 chlorine atom, or both, leading to a diverse array of substituted quinoline derivatives.

Multi-stage Synthetic Pathways for Complex Derivatives

This compound serves as an excellent starting material for the construction of more complex, polyfunctional molecules. Multi-stage synthetic pathways often involve a series of sequential reactions to build up the desired molecular architecture.

A typical multi-stage synthesis might involve:

Selective Nucleophilic Substitution at C-4: The more reactive C-4 chloro group is first replaced with a desired functional group.

Further Nucleophilic Substitution at C-2: The less reactive C-2 chloro group is then substituted, often under more forcing conditions.

Modification of the Substituents: The groups introduced at C-2 and C-4 can be further modified. For example, an introduced ester group could be hydrolyzed to a carboxylic acid, or a nitro group could be reduced to an amine.

These multi-step sequences allow for the synthesis of highly tailored molecules with specific properties, which is particularly important in fields like medicinal chemistry where precise structural features are often required for biological activity.

Synthesis of Analogs and Related Quinoline Structures

The synthetic methodologies used to produce this compound can be adapted to create a wide variety of analogs and related quinoline structures. By varying the starting materials and reagents, chemists can introduce different functional groups at various positions on the quinoline ring.

For instance, by starting with different meta-substituted anilines (e.g., m-toluidine, m-chloroaniline), the corresponding 7-substituted-2,4-dichloroquinolines can be synthesized. Similarly, using different β-ketoesters or β-diketones in the initial condensation reaction can lead to different substitution patterns on the pyridine (B92270) ring of the quinoline system.

Furthermore, the this compound core can be used to synthesize a library of compounds through parallel synthesis techniques. By reacting the core molecule with a range of different nucleophiles in a systematic manner, a large number of analogs can be rapidly produced. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery, allowing for the efficient exploration of how different substituents affect the biological properties of the molecule. The synthesis of various functionalized quinolines, such as those with carbinol or sulfonyl acrylate (B77674) groups, showcases the versatility of the quinoline scaffold in creating diverse chemical entities.

Synthesis of Halogenated Quinolines (e.g., Bromo-substituted quinolines)

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold is a key step in the synthesis of many biologically active compounds. Bromo-substituted quinolines, in particular, serve as versatile intermediates, for instance, in the development of Hepatitis C Virus (HCV) protease inhibitors. google.com

A primary route to obtaining bromo-substituted quinolines involves the use of 2,4-dichloro-7-alkoxy quinoline as a starting material. google.comgoogle.com This precursor can be synthesized through a known cyclization reaction involving m-alkoxy anilines, such as m-anisidine, and malonic acid. google.com Once the this compound core is formed, bromination can be achieved. For example, reacting this compound with N-Bromosuccinimide (NBS) in a solvent like N,N-Dimethylformamide (DMF) can introduce a bromine atom at the C-8 position.

Another general approach for synthesizing halogenated quinolines is through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of 3-halogen-containing quinolines under mild conditions using reagents like ICl, I₂, or Br₂. nih.gov While this provides a route to 3-bromoquinolines, site-selective halogenation of already-formed quinoline rings remains a significant synthetic challenge. nih.gov

The bromination of substituted quinolines is highly dependent on the nature of the substituent and the reaction conditions. researchgate.netresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net In contrast, bromination of 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) often results in a mixture of mono- and di-bromo derivatives. researchgate.netresearchgate.net The choice of solvent and the equivalents of the brominating agent are critical in controlling the product distribution. researchgate.net

The table below summarizes the synthesis of various bromo-substituted quinolines derived from this compound intermediates.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Chloro-7-methoxy-2-phenyl-quinoline | NBS, DMF, 80°C | 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | 77% | google.com, google.com |

| 4-Chloro-2-(3,5-dimethyl-isoxazol-4-yl)-7-methoxy-quinoline | NBS, DMF, 80°C | 8-Bromo-4-chloro-2-(3,5-dimethyl-isoxazol-4-yl)-7-methoxy-quinoline | 95% | google.com |

| 4-Chloro-2-(1H-indol-5-yl)-7-methoxy-quinoline | NBS, DMF, 80°C | 8-Bromo-4-chloro-2-(1H-indol-5-yl)-7-methoxy-quinoline | 84% | google.com |

| 8-Methoxyquinoline | Br₂ (1.1 eq), CHCl₃, rt, 2 days | 5-Bromo-8-methoxyquinoline | 92% | researchgate.net |

Preparation of Functionalized Quinoline Intermediates

The synthesis of the core this compound structure is a foundational step. This intermediate is typically prepared from m-anisidine through a cyclization reaction with malonic acid, followed by chlorination. google.com A similar multi-step approach is used for related structures like 4-chloro-6,7-dimethoxyquinoline (B44214), which involves nitration, condensation, reduction-cyclization, and finally, chlorination. google.com

The general synthesis of chlorinated quinolines often involves the chlorination of a hydroxyquinoline precursor. chemicalbook.com For example, 4,7-dichloroquinoline (B193633) is produced by treating 7-chloro-4-hydroxyquinoline (B73993) with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comorgsyn.org This process involves refluxing the hydroxyquinoline in excess phosphorus oxychloride, followed by careful workup to isolate the chlorinated product. chemicalbook.com

Modern, metal-free synthetic strategies have also been developed to create functionalized quinolines. nih.govacs.org One such method involves the tandem cyclization of 2-styrylanilines with 2-methylquinolines, which offers an environmentally friendly route with a broad tolerance for various functional groups. nih.govacs.org Another approach is the one-pot synthesis of complex quinoline-fused systems from simple precursors like 2-aminoacetophenone (B1585202) and 1,3-cyclohexanedione, mediated by an acid promoter. acs.org These methods highlight the ongoing development of efficient and versatile routes to access functionalized quinoline intermediates. acs.orgacs.org

The table below details a common synthetic pathway for a key chlorinated quinoline intermediate.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | m-Chloroaniline, Ethyl ethoxymethylenemalonate | Heat on steam bath, 1 hr | Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | - | orgsyn.org |

| 2 | Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | Dowtherm A, boil, 1 hr | Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate | 85-95% | orgsyn.org |

| 3 | Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate | 10% NaOH (aq), reflux | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98% | orgsyn.org |

| 4 | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | Dowtherm A, boil; then POCl₃, 135-140°C, 1 hr | 4,7-Dichloroquinoline | 82-87% | orgsyn.org |

Derivatization Strategies for Enhanced Bioactivity

Once the halogenated quinoline core, such as 8-bromo-2,4-dichloro-7-methoxyquinoline, is synthesized, it can be further modified to enhance its biological properties. These derivatization strategies often focus on introducing diverse functional groups at various positions on the quinoline ring. The chlorine atoms at the C-2 and C-4 positions are particularly susceptible to nucleophilic substitution, and the bromine atom allows for metal-catalyzed cross-coupling reactions.

A key strategy involves the substitution of the chlorine atom at the C-4 position. For instance, the related compound N-(4,7-dichloroquinolin-2-yl)benzamide can be reacted with morpholine (B109124) in the presence of potassium carbonate at high temperatures to replace the C-4 chlorine with a morpholino group. mdpi.com

Furthermore, the bromo-substituted quinolines serve as excellent precursors for creating more complex molecules. For example, the intermediate [4-(8-bromo-4-chloro-7-methoxy-quinolin-2-yl)-thiazol-2-yl]-isopropyl-carbamic acid tert-butyl ester can undergo further reactions. google.com The C-4 chloro group can be substituted with a methanesulfonyl group by reaction with MeSO₂Na. google.com This demonstrates how different positions on the quinoline ring can be selectively functionalized to build complex molecules with potential therapeutic applications. google.com These derivatization approaches are crucial in medicinal chemistry for optimizing the efficacy and properties of lead compounds. mdpi.com

The following table presents examples of derivatization reactions starting from chlorinated quinoline intermediates.

| Starting Intermediate | Reagents and Conditions | Product | Yield | Reference |

| N-(4,7-dichloroquinolin-2-yl) benzamide | Morpholine, K₂CO₃, DMF, 120°C, 24h | N-(7-chloro-4-morpholinoquinolin-2-yl) benzamide | - | mdpi.com |

| [4-(8-bromo-4-chloro-7-methoxy-quinolin-2-yl)-thiazol-2-yl]-isopropyl-carbamic acid tert-butyl ester | HCl, then MeSO₂Na | 8-bromo-4-methanesulfonyl-2-(5-isopropylamino-thiazol-2-yl)-7-methoxy-quinoline | 85% | google.com |

| 4,7-dichloroquinoline | m-CPBA, CHCl₃, rt, 5h | 4,7-dichloroquinoline 1-oxide | - | mdpi.com |

| 4,7-dichloroquinoline 1-oxide | Benzonitrile, H₂SO₄, CH₂Cl₂, 70°C, 24h | N-(4,7-dichloroquinolin-2-yl) benzamide | - | mdpi.com |

Iii. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with advanced NMR techniques, provides unambiguous structural assignments.

The ¹H NMR spectrum of a molecule provides information on the chemical environment and connectivity of hydrogen atoms. In the case of 2,4-Dichloro-7-methoxyquinoline and its derivatives, the aromatic protons and the methoxy (B1213986) group protons give rise to characteristic signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methoxy group.

For instance, in derivatives of 2,4-dichloro-5-methoxyanilino-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile, the protons of the quinoline (B57606) and aniline (B41778) rings, as well as the methoxy and chloropropoxy groups, would exhibit distinct chemical shifts and coupling patterns, allowing for their precise assignment. pharmacompass.com The analysis of coupling constants between adjacent protons (J-coupling) helps to establish the substitution pattern on the aromatic rings.

Interactive Data Table: Representative ¹H NMR Data

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| Aromatic (C5-H) | 7.0 - 7.5 | Doublet | ~8-9 |

| Aromatic (C6-H) | 6.8 - 7.2 | Doublet of doublets | ~8-9, ~2-3 |

| Aromatic (C8-H) | 7.8 - 8.2 | Doublet | ~2-3 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivatives.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In this compound and its derivatives, each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbons attached to chlorine atoms (C2 and C4) are typically deshielded and appear at a lower field (higher ppm values). In contrast, the carbon attached to the electron-donating methoxy group (C7) is shielded and appears at a higher field.

For example, in a study of 2,5-diarylamino-3,6-dichloro-1,4-benzoquinones, ¹³C NMR spectroscopy was a key tool for characterizing the newly synthesized compounds. issuu.com The wide range of chemical shifts in ¹³C NMR (typically 0-200 ppm) minimizes signal overlap, making it a powerful technique for structural analysis. issuu.com

Interactive Data Table: Representative ¹³C NMR Data

| Carbon | Typical Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 145 - 150 |

| C5 | 115 - 120 |

| C6 | 110 - 115 |

| C7 | 160 - 165 |

| C8 | 100 - 105 |

| C4a | 148 - 152 |

| C8a | 120 - 125 |

| Methoxy (OCH₃) | 55 - 60 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivatives.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. ipb.pt This is invaluable for tracing out the proton connectivity within the quinoline ring system.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. beilstein-journals.org This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. beilstein-journals.org It is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule.

FLOCK-NMR (FLuorine Overhauser and Correlation Spectroscopy): While not directly applicable to the parent compound, this technique would be relevant for fluorinated derivatives.

These advanced techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an M⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a relative intensity ratio of approximately 9:6:1. This isotopic signature is a clear indicator of the presence of two chlorine atoms in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can help to confirm the connectivity of the atoms. For example, the loss of a methyl group (•CH₃) from the methoxy group or the loss of a chlorine atom (•Cl) are expected fragmentation pathways.

For a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), the molecular weight is reported as 259.089 g/mol . nist.gov Similarly, for 4,7-dichloroquinoline (B193633), the molecular weight is 198.049 g/mol . nist.gov These values are determined with high precision using mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various bonds present.

Key expected vibrational frequencies include:

C-Cl stretching: Typically observed in the region of 800-600 cm⁻¹.

C-O-C (ether) stretching: Strong absorptions are expected in the 1250-1000 cm⁻¹ region.

C=C and C=N stretching (aromatic ring): These appear in the 1600-1400 cm⁻¹ region.

C-H stretching (aromatic and methoxy): Aromatic C-H stretches are typically found above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.

C-H bending (out-of-plane): These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

The NIST WebBook provides IR spectral data for related compounds such as 2,4-dichloro-6,7-dimethoxyquinazoline and 4,7-dichloroquinoline, which can serve as a reference for interpreting the spectrum of this compound. nist.govnist.govchemicalbook.com For instance, studies on similar heterocyclic compounds have utilized IR spectroscopy to confirm the presence of specific functional groups. scielo.org.zaasianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The quinoline ring system is a chromophore, and the presence of substituents like chlorine and methoxy groups will influence the wavelengths of maximum absorption (λmax).

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the interpretation of experimental results. physchemres.org Studies on related quinoline derivatives, such as 4,7-dichloroquinoline, have utilized UV-Vis spectroscopy to investigate their photochemical reactivity and electronic properties. researchgate.net The analysis of the UV-Vis spectrum can also provide insights into the effects of solvent polarity on the electronic transitions. physchemres.org For example, the UV-Vis spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline has been reported and analyzed. researchgate.net

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique employed to analyze the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. This data allows for the determination of the crystal system, space group, and unit cell dimensions, ultimately revealing the three-dimensional structure of the molecule.

The crystallographic data for 2,4-Dichloro-6-methoxyquinoline (B1349136), determined by single-crystal X-ray diffraction, are summarized in the table below.

Table 1: Crystallographic Data for 2,4-Dichloro-6-methoxyquinoline

| Parameter | Value |

| Chemical Formula | C₁₀H₇Cl₂NO |

| Formula Weight ( g/mol ) | 228.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.431 (2) |

| b (Å) | 8.889 (2) |

| c (Å) | 9.083 (4) |

| α (°) | 116.660 (19) |

| β (°) | 102.301 (2) |

| γ (°) | 104.150 (14) |

| Volume (ų) | 482.5 (3) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 290 (2) |

| Radiation | Mo Kα |

| Absorption Coefficient (mm⁻¹) | 0.63 |

Data sourced from reference nih.gov

The analysis of 2,4-Dichloro-6-methoxyquinoline indicates that the molecule is essentially planar, with the exception of the hydrogen atoms of the methyl group nih.gov. The crystal structure is stabilized by π–π stacking interactions between the quinoline ring systems of adjacent molecules, with a centroid-to-centroid distance of 3.736 (3) Å nih.gov. These interactions are a key feature in the solid-state packing of the molecules.

Iv. Theoretical and Computational Studies of 2,4 Dichloro 7 Methoxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of 2,4-Dichloro-7-methoxyquinoline can be determined. nih.gov This process yields the equilibrium geometry of the molecule in the gas phase.

Electronic structure analysis, following optimization, reveals the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the electron density surface. These calculations are crucial for understanding how the molecule will interact with other chemical species. For instance, an analysis of a related compound, 2,4-dichloro-6-methoxyquinoline (B1349136), showed a planar molecular structure, which influences its crystal packing through π–π stacking interactions. nih.gov While specific DFT optimization data for this compound is not prevalent in the reviewed literature, the general approach provides a foundational understanding of its structural and electronic properties. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govaimspress.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov This analysis is vital for predicting how this compound might participate in chemical reactions. The HOMO-LUMO gap can be tuned by modifying the molecular structure, which is a key strategy in designing molecules with specific electronic properties for applications like organic photovoltaics. umich.edu While specific values for this compound require a dedicated DFT calculation, the conceptual framework is well-established. acs.org

Table 1: Interpreting HOMO-LUMO Energy Gaps

| HOMO-LUMO Gap Size | Implied Property | Consequence |

| Large | High Stability | Low Chemical Reactivity |

| Small | Low Stability | High Chemical Reactivity |

This table provides a general interpretation of HOMO-LUMO energy gaps based on established principles of computational chemistry. nih.govaimspress.com

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can simulate these effects. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a widely used method. researchgate.netgaussian.com This model places the solute molecule within a cavity in a continuous dielectric medium that represents the solvent. gaussian.com

By performing DFT calculations with the IEFPCM, one can predict how the geometry, electronic structure, and reactivity of this compound change in different solvents. The model accounts for the electrostatic interactions between the solute and the solvent, providing a more realistic prediction of molecular behavior in solution compared to gas-phase calculations. researchgate.net This is particularly important for studying reaction mechanisms and spectroscopic properties in a condensed phase.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused on this compound are not widely available in the current literature, this technique could be applied to understand its dynamic behavior. Such simulations could reveal conformational changes, interactions with solvent molecules, and the stability of potential complexes with biological targets. For example, MD simulations are used to evaluate the stability of ligand-protein complexes identified through molecular docking, providing insights into how the ligand behaves within the binding pocket over a period of time. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target.

While docking studies specifically for this compound are not detailed in the surveyed literature, research on analogous quinoline-based compounds provides valuable insights into its potential biological targets and interactions. Quinolines, particularly fluoroquinolones, are known to target DNA topoisomerases, which are critical enzymes involved in DNA replication and relaxation. researchgate.netnih.gov

Studies on related compounds have shown that the quinoline (B57606) scaffold can bind effectively to the active sites of enzymes like DNA topoisomerase II. researchgate.netnih.gov These interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. researchgate.net For example, docking studies of various fluoroquinolones with human topoisomerase IIα identified interactions with residues such as GLN773. nih.gov Similarly, other quinazoline (B50416) derivatives have been shown to bind to DNA, highlighting the potential for this class of compounds to interact with nucleic acids. nih.gov

Molecular docking could therefore be used to screen this compound against a panel of cancer-related targets, such as kinases (e.g., VEGFR-2), anti-apoptotic proteins (e.g., BCL-2), and DNA structures (e.g., G-quadruplexes), to generate hypotheses about its mechanism of action. ksu.edu.sa The binding energy calculated from docking can provide an estimate of the binding affinity, helping to prioritize the compound for further experimental testing. ksu.edu.sa

Table 2: Potential Biological Targets for Quinoline Derivatives Based on Docking Studies of Analogous Compounds

| Target Macromolecule | Target Class | Potential Interaction | Source |

| DNA Topoisomerase II | Enzyme | Inhibition of DNA replication | researchgate.netnih.gov |

| DNA | Nucleic Acid | Intercalation or groove binding | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Enzyme | Cell cycle regulation | ksu.edu.sa |

| B-cell lymphoma 2 (BCL-2) | Receptor Protein | Apoptosis regulation | ksu.edu.sa |

This table summarizes potential biological targets based on studies of compounds with similar quinoline or quinazoline scaffolds.

Prediction of Binding Modes and Affinities

The prediction of how a ligand like this compound binds to a protein target is a cornerstone of computer-aided drug design. nih.gov Computational techniques such as molecular docking are employed to forecast the preferred orientation of the molecule within a binding site and to estimate the strength of the interaction, known as binding affinity. nih.govspringernature.com

Docking algorithms explore numerous possible conformations of the ligand within the protein's active site, calculating a score for each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. springernature.com The resulting scores are used to rank potential binding modes and estimate the binding affinity. nih.gov Methods like MM-GB/SA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the relative binding energy of a molecule to a target. nih.gov For covalent inhibitors, specialized covalent docking algorithms model the bond formed between the ligand and a nucleophilic residue in the protein. springernature.com

While specific docking studies for this compound are not detailed in the available literature, such an analysis would yield valuable data. For instance, a hypothetical docking study against a protein kinase might produce results similar to those shown in the table below, identifying key interacting residues and predicting the binding energy.

Table 1: Illustrative Docking Results for this compound This table is a hypothetical representation of typical data from a molecular docking simulation.

| Predicted Binding Mode | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -9.2 | Val23, Ala45, Leu98 | Hydrophobic |

| Lys47 | Hydrogen Bond (with N of quinoline) | ||

| Phe100 | π-π Stacking | ||

| 2 | -8.5 | Ile21, Pro99 | Hydrophobic |

| Asp101 | Halogen Bond (with Cl at C4) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. To build a QSAR model, researchers calculate a set of molecular descriptors for each compound in a series and then use statistical methods, such as multiple linear regression, to find the best correlation with the observed biological activity. researchgate.net

For this compound and its analogues, relevant descriptors would fall into several categories:

Electronic Descriptors: These describe the electron distribution, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. researchgate.net

Hydrophobic Descriptors: The partition coefficient (log P) is a classic descriptor for hydrophobicity, which influences how a molecule partitions between aqueous and lipid environments. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Weak Interaction Descriptors: Advanced models may include descriptors for non-covalent interactions, which can be derived from methods like Reduced Density Gradient (RDG) analysis. researchgate.net

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 2: Potential QSAR Descriptors for this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Dipole Moment | Polarity and charge distribution | |

| Hydrophobic | Log P | Lipophilicity, membrane permeability |

| Steric | Molecular Volume | Overall size and bulk |

| Molar Refractivity | Molar polarizability and volume | |

| Topological | Wiener Index | Molecular branching |

| Weak Interactions | NCI(H-bond) | Presence and strength of hydrogen bonds |

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how molecules aggregate in the solid state and how they recognize biological targets. Techniques based on electron density allow for the detailed visualization and characterization of these non-covalent forces. jussieu.fr

Non-Covalent Interaction (NCI) analysis is a computational method that identifies and visualizes weak interactions in real space. chemtools.org The technique is based on the electron density (ρ) and its first derivative, from which the reduced density gradient (s) is calculated. chemtools.org Regions of non-covalent interactions are characterized by having a low electron density and a low reduced density gradient. chemtools.org

NCI analysis generates intuitive 3D plots where isosurfaces represent different types of interactions. These surfaces are color-coded based on the value of the electron density multiplied by the sign of the second eigenvalue (λ₂) of the density's Hessian matrix. This coloring scheme allows for the qualitative assessment of the interaction type and strength. chemtools.org

Table 3: Interpretation of NCI Plot Color Codes

| Isosurface Color | Sign(λ₂)ρ Value | Type of Interaction |

| Blue | Large and negative | Strong, attractive interactions (e.g., hydrogen bonds) |

| Green | Near zero | Weak, attractive interactions (e.g., van der Waals, π-π stacking) |

| Red | Large and positive | Strong, repulsive interactions (e.g., steric clashes) |

Source: Adapted from ChemTools documentation and related studies. chemtools.org

The Reduced Density Gradient (RDG), or s(r), is a key scalar field in the study of non-covalent interactions. protheragen.aichemrxiv.org It is a dimensionless quantity that measures the deviation from a uniform electron distribution. chemtools.orgprotheragen.ai The RDG is defined based on the electron density (ρ) and its gradient (∇ρ). chemtools.org

In regions far from the molecule, where the electron density decays exponentially, the RDG has large positive values. protheragen.ai Conversely, in regions of both covalent and non-covalent interactions, the RDG value is very small (close to zero). protheragen.ai By plotting the RDG against the electron density, different interaction types can be distinguished. Non-covalent interactions appear as characteristic spikes in the low-density, low-gradient region of these 2D plots. chemtools.org This analysis provides a powerful way to identify and characterize weak interactions within and between molecules. researchgate.netprotheragen.ai

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive map of electron pair localization in a molecule. wikipedia.org The ELF is a scalar field with values ranging from 0 to 1. jussieu.fr

High ELF values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic core shells. jussieu.fr Low ELF values signify regions of electron delocalization. An ELF value of 0.5 is characteristic of a uniform electron gas. wikipedia.org Analysis of the ELF topology allows for a clear partitioning of a molecule's space into chemically meaningful regions (e.g., core, valence, bonding, and non-bonding basins). This method has been described as "a faithful visualization of VSEPR theory in action," as it clearly distinguishes features like covalent bonds and lone pairs. wikipedia.org For this compound, an ELF analysis would visualize the localized electron pairs on the nitrogen and oxygen atoms, the covalent bonds within the quinoline ring system, and the core electrons of the chlorine atoms.

Table 4: General Interpretation of ELF Values

| ELF Value | Degree of Localization | Corresponding Chemical Feature |

| ≈ 1.0 | High | Covalent bonds, lone pairs, atomic cores |

| ≈ 0.5 | Delocalized (gas-like) | Metallic bonds, regions between shells |

| < 0.5 | Low | Regions of low electron density far from nuclei |

Source: Based on foundational papers on ELF. wikipedia.orgjussieu.fr

Localized Orbital Locator (LOL) Analysis

The Localized Orbital Locator (LOL) analysis is a valuable computational tool used to visualize and understand chemical bonding and electron localization within a molecule. It is based on the kinetic energy density, providing a topological analysis of electron distribution. High LOL values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs, while lower values signify areas of electron depletion.

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a powerful method for studying bonding interactions, charge distribution, and conjugative effects within a molecule. nih.govresearchgate.net It provides a description of the Lewis-like chemical bonding structure, detailing donor-acceptor interactions that contribute to molecular stability.

The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges compared to other methods. The NPA charges for this compound would highlight the electronegative character of the nitrogen, oxygen, and chlorine atoms.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | Data not available |

| LP (1) N1 | π* (C8a-C4a) | Data not available |

| LP (2) O1 | π* (C7-C8) | Data not available |

| LP (3) Cl1 | σ* (C2-C3) | Data not available |

| LP (3) Cl2 | σ* (C3-C4) | Data not available |

| π (C5-C6) | π* (C7-C8) | Data not available |

| π (C7-C8) | π* (C8a-C4a) | Data not available |

Note: This table is a representation of the type of data obtained from an NBO analysis. Specific values for this compound would require dedicated computational studies.

Reactivity and Chemical Descriptor Analysis

The electrophilic and nucleophilic nature of a molecule is fundamental to its chemical reactivity. nih.govijpras.com An electrophile is a species that accepts electrons, while a nucleophile donates electrons. nih.govijpras.com In this compound, the presence of electronegative atoms like nitrogen, oxygen, and chlorine creates regions of varying electron density.

The molecular electrostatic potential (MEP) surface is a key tool for visualizing the electrophilic and nucleophilic sites of a molecule. The MEP map would show negative potential (typically colored red or yellow) around the nitrogen, oxygen, and chlorine atoms, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and certain carbon atoms of the quinoline ring, highlighting their electrophilic nature and susceptibility to nucleophilic attack.

Fukui functions are another set of descriptors used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. arabjchem.orgnih.gov For this compound, these functions would pinpoint specific atoms within the molecule that are most likely to participate in chemical reactions. For instance, in a study of 5,7-dichloro-8-hydroxy-2-methyl quinoline, analysis of the Average Local Ionization Energy (ALIE) surface, a related concept, indicated that modifications to the quinoline ring alter its sensitivity towards electrophilic and nucleophilic attacks. arabjchem.org The introduction of electron-withdrawing chlorine atoms generally enhances the electrophilicity of the quinoline ring system.

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. mdpi.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. nih.gov Quinoline derivatives have been investigated for their NLO properties due to the electron-withdrawing nature of the quinoline ring, which can facilitate intramolecular charge transfer (ICT). nih.govresearchgate.net

The NLO properties of a molecule are primarily determined by its hyperpolarizability (β). Computational studies on various quinoline derivatives have shown that the substitution pattern on the quinoline ring plays a crucial role in tuning the NLO response. nih.govnottingham.ac.uk For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing chlorine atoms attached to the π-conjugated quinoline system suggests the potential for NLO activity.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the first-order hyperpolarizability of the molecule. A study on a different quinoline derivative, 4-(quinolin-2-ylmethylene)aminophenol, demonstrated a good nonlinear optical response, highlighting the potential of the quinoline scaffold in NLO materials. nottingham.ac.uk

Table 2: Calculated NLO Properties for a Representative Quinoline Derivative

| Property | Value |

| Dipole Moment (μ) | Data for a related quinoline derivative |

| Linear Polarizability (α) | Data for a related quinoline derivative |

| First Hyperpolarizability (β) | Data for a related quinoline derivative |

Note: This table illustrates the typical NLO parameters calculated for a quinoline derivative. Specific values for this compound are not available in the cited literature and would require specific computational investigation.

V. Biological and Pharmacological Investigations of 2,4 Dichloro 7 Methoxyquinoline and Its Analogues

Antimicrobial Activities

Analogues of 2,4-dichloro-7-methoxyquinoline have been explored for their potential to combat microbial growth, demonstrating a spectrum of activity against both bacteria and fungi. The strategic placement of substituents on the quinoline (B57606) ring is crucial for this efficacy.

The antibacterial potential of quinoline derivatives has been extensively studied, with many compounds showing inhibitory effects against a range of pathogenic bacteria. The mechanism of action for quinolone antibiotics often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov

Derivatives of 7-chloroquinoline (B30040) and 7-methoxyquinoline (B23528) have shown notable activity against Gram-positive bacteria. For instance, a study on the anticancer compound 4,7-dichloro-2-quinolinemethylacrylate (AQM), an analogue, demonstrated a bacteriostatic effect against Staphylococcus aureus and Bacillus sp. at a concentration of 125 ppm. uai.cl In another study, a series of novel 7-chloroquinoline derivatives were synthesized and screened for their antibacterial activity. researchgate.net Specifically, 2,7-dichloroquinoline-3-carbonitrile (B119050) (compound 5 in the study) exhibited good activity against S. aureus with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net

Furthermore, the synthesis of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives has yielded compounds with broad-spectrum activity against Gram-positive strains. nih.gov The antibacterial action of sulfonamides is attributed to the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), which is vital for folate synthesis and, consequently, DNA replication. nih.gov

Table 1: Antibacterial Activity of this compound Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacteria | Activity Measurement | Result | Reference |

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Staphylococcus aureus | Effect at 125 ppm | Bacteriostatic | uai.cl |

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Bacillus sp. | Effect at 125 ppm | Bacteriostatic | uai.cl |

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | Zone of Inhibition | 11.00 ± 0.03 mm | researchgate.net |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Zone of Inhibition | 11.00 ± 0.02 mm | researchgate.net |

The challenge in developing antibiotics against Gram-negative bacteria lies in overcoming their highly restrictive outer membrane. nih.gov Nevertheless, certain quinoline analogues have shown promise. A new series of sulfonamides based on a 4-amino-7-methoxyquinoline structure was synthesized and tested against various microbes. nih.gov Within this series, one compound demonstrated the highest efficacy against Escherichia coli. nih.gov

In research involving 7-chloroquinoline derivatives, compounds were screened against E. coli and Pseudomonas aeruginosa. researchgate.net The study found that 2,7-dichloroquinoline-3-carboxamide (compound 6) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (compound 8) displayed good activity against E. coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.net Additionally, 2,7-dichloroquinoline-3-carbonitrile (compound 5) was active against P. aeruginosa, showing an inhibition zone of 11.00 ± 0.03 mm. researchgate.net However, the analogue 4,7-dichloro-2-quinolinemethylacrylate (AQM) did not show any effect against P. aeruginosa or Klebsiella pneumoniae. uai.cl

Table 2: Antibacterial Activity of this compound Analogues against Gram-Negative Bacteria

| Compound/Analogue | Bacteria | Activity Measurement | Result | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Escherichia coli | MIC (µg/mL) | 31.25 | nih.gov |

| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | Zone of Inhibition | 11.00 ± 0.04 mm | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | Zone of Inhibition | 12.00 ± 0.00 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | Zone of Inhibition | 11.00 ± 0.03 mm | researchgate.net |

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Pseudomonas aeruginosa | Effect at 125 ppm | No effect | uai.cl |

The search for new antifungal agents is driven by the rise in fungal infections and increasing drug resistance. Quinoline derivatives have also been investigated in this therapeutic area.

Analogues derived from 7-chloro-4-hydrazinoquinoline (B1583878) have been synthesized and evaluated for their in vitro antifungal activity against a panel of eight oral fungi, including several Candida species. researchgate.net In this study of fifteen 7-chloro-4-arylhydrazonequinolines, two compounds exhibited notable antifungal activity against Candida albicans, C. parapsilosis, C. lipolytica, and C. tropicalis, with the most active compound showing a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. researchgate.net A follow-up study investigated the anti-enzymatic activity of these hydrazones against C. albicans, revealing that some compounds could repress the activity of secreted aspartyl proteases (Saps) and phospholipases (PLs), which are key virulence factors. researchgate.net

Derivatives of 7-methoxyquinoline have also been assessed for antifungal properties. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were screened against unicellular fungi, with one derivative showing the highest effect against Candida albicans, recording a MIC of 31.25 µg/mL. nih.gov Research on campafungins, polyketides isolated from the fungus Plenodomus enteroleucus, showed they possess antihyphal activity against C. albicans and are also active against Cryptococcus neoformans, with MICs as low as 4–8 μg/mL. nih.gov

Table 3: Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungus | Activity Measurement | Result | Reference |

| 7-chloro-4-(2-(2-fluorobenzylidene)hydrazinyl)quinoline | Candida albicans | MIC (µg/mL) | 25 | researchgate.net |

| 7-chloro-4-(2-(2-fluorobenzylidene)hydrazinyl)quinoline | Candida parapsilosis | MIC (µg/mL) | 25 | researchgate.net |

| 7-chloro-4-(2-(2-fluorobenzylidene)hydrazinyl)quinoline | Candida lipolytica | MIC (µg/mL) | 25 | researchgate.net |

| 7-chloro-4-(2-(2-fluorobenzylidene)hydrazinyl)quinoline | Candida tropicalis | MIC (µg/mL) | 25 | researchgate.net |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Candida albicans | MIC (µg/mL) | 31.25 | nih.gov |

| Campafungin A | Cryptococcus neoformans | MIC (µg/mL) | 4-8 | nih.gov |

| Campafungin A | Candida albicans | Effect | Antihyphal activity | nih.gov |

Antifungal Efficacy

Antimalarial Activities

The 7-chloro-4-aminoquinoline core is famously represented by chloroquine (B1663885) (CQ), a drug that has been a cornerstone of antimalarial therapy for decades. nih.gov The emergence of CQ-resistant strains of Plasmodium falciparum has necessitated the development of new analogues. nih.gov Research has focused on modifying the side chain of the 7-chloroquinoline ring to restore activity against resistant parasites. nih.govnih.gov

New 4-amino-7-chloroquinolines carrying a linear dibasic side chain have been synthesized and tested for in vitro antimalarial activity against both CQ-sensitive (HB3) and CQ-resistant (Dd2) strains of P. falciparum. nih.gov Many of these analogues showed submicromolar activity, and several proved to be more potent against the resistant Dd2 strain than chloroquine itself. nih.gov Another study synthesized a monoquinoline (MAQ) and a bisquinoline (BAQ) from 4,7-dichloroquinoline (B193633) and tested them against P. falciparum. plos.org Both compounds were active in the nanomolar range and were found to significantly inhibit hemozoin formation, a critical process for the parasite's survival. plos.org The monoquinoline analogue, MAQ, was also active in vivo, causing a 95% reduction in parasitemia in mice at a dose of 25 mg/kg. plos.org

Table 4: Antimalarial Activity of 7-Chloroquinoline Analogues

| Compound/Analogue | P. falciparum Strain | Activity Measurement | Result | Reference |

| Various 4-amino-7-chloroquinolines | Dd2 (CQ-resistant) | Potency vs. Chloroquine | More potent | nih.gov |

| Monoquinoline (MAQ) from 4,7-dichloroquinoline | In vitro | Hemozoin Inhibition | Significant, dose-dependent | plos.org |

| Monoquinoline (MAQ) from 4,7-dichloroquinoline | In vivo (mice) | Parasitemia Reduction | 95% at 25 mg/kg | plos.org |

| Bisquinoline (BAQ) from 4,7-dichloroquinoline | In vitro | Hemozoin Inhibition | Significant, dose-dependent | plos.org |

Anticancer and Cytotoxic Activities

In addition to their antimalarial properties, quinoline derivatives have garnered significant attention for their potential as anticancer agents. The 7-chloroquinoline scaffold, in particular, has been explored for its cytotoxic effects against various cancer cell lines. mdpi.com

A significant body of research has focused on the in vitro evaluation of this compound analogues against a panel of human cancer cell lines. These studies have often revealed promising cytotoxic activity. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against eight human cancer cell lines, including colon carcinoma (HCT116) and its p53 knockout counterpart (HCT116p53−/−), as well as lung carcinoma (A549). mdpi.com The sulfonyl N-oxide derivatives with a three-carbon spacer between the quinoline core and an aromatic ester showed the most significant activity against the HCT116 cell line. mdpi.com

Similarly, a phosphomolybdate-based hybrid solid demonstrated effective inhibitory activity against human breast cancer (MCF-7), human lung cancer (A549), and human liver cancer (HepG2) cells. rsc.org The IC50 values for this compound were found to be 32.11 µM for MCF-7, 25.17 µM for A549, and 33.79 µM for HepG2. rsc.org The cytotoxic effects of these compounds are often compared to standard chemotherapeutic drugs to gauge their potential.

Below is an interactive table summarizing the in vitro anticancer activity of selected compounds against various cell lines.

| Compound Type | Cell Line(s) | Key Findings |

| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116, HCT116p53−/−, A549 | Sulfonyl N-oxide derivatives showed the most potent cytotoxic activity, particularly against HCT116. mdpi.com |

| Phosphomolybdate-based hybrid solid | MCF-7, A549, HepG2 | Demonstrated considerable inhibitory effect with IC50 values of 32.11 µM (MCF-7), 25.17 µM (A549), and 33.79 µM (HepG2). rsc.org |

A key focus of anticancer drug research is understanding the mechanisms by which compounds induce cancer cell death. Apoptosis, or programmed cell death, is a common and desirable pathway. Many studies have investigated the ability of 7-chloroquinoline analogues to induce apoptosis and cause mitochondrial damage in cancer cells.

Mitochondria play a central role in the intrinsic apoptotic pathway. jfda-online.com Damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c and the second mitochondria-derived activator of caspases (Smac/DIABLO). jfda-online.commdpi.com Research on various compounds has shown that a decrease in mitochondrial membrane potential is a hallmark of early apoptosis. mdpi.com For example, treatment of cervical cancer cells with luteolin, a natural flavonoid, resulted in a significant reduction in mitochondrial membrane potential, indicating mitochondrial dysfunction. mdpi.com Similarly, essential oil from Toona sinensis roots induced a reduction in mitochondrial membrane potential in renal cell carcinoma cells. jfda-online.com

The induction of apoptosis by 7-chloroquinoline derivatives often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Western blot analysis has been used to detect the upregulation of pro-apoptotic proteins such as caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases. jfda-online.comnih.gov Furthermore, some compounds have been shown to downregulate anti-apoptotic proteins like Bcl-2. nih.gov

Beyond inducing apoptosis, another important anticancer mechanism is the inhibition of cell proliferation and the induction of cell cycle arrest. The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell growth, a hallmark of cancer. mdpi.com

Several studies have demonstrated that analogues of this compound can impact the cell cycle of cancer cells. For example, two 7-chloroquinoline derivatives were shown to affect the cell cycle distribution of MCF-7 breast cancer cells. researchgate.net Flow cytometry analysis is a common technique used to determine the phase of the cell cycle at which a compound exerts its effects. A phosphomolybdate-based hybrid solid was found to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase. rsc.org Similarly, cynaroside, a natural flavonoid, was shown to induce G1 cell cycle arrest in colorectal cancer cells by downregulating cell division cycle 25A (CDC25A). mdpi.com

Anti-inflammatory Activities

The quinoline nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Various derivatives of quinoline have been synthesized and evaluated for their ability to modulate inflammatory pathways. While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the known activities of its structural analogues suggest a potential for such effects. For instance, derivatives of 4-amino-7-chloroquinoline have been investigated for their anti-inflammatory and immunomodulatory effects. nih.gov The anti-inflammatory action of some quinoline compounds is attributed to their ability to interfere with lysosomal activity, modulate signaling pathways, and suppress the release of pro-inflammatory cytokines. nih.gov Furthermore, the structural relative, 2,4-Dichlorophenoxyacetic acid, has been shown to possess anti-inflammatory properties by demonstrating a high affinity for the COX-2 enzyme in molecular docking studies and significantly reducing prostaglandin (B15479496) E2 levels in in vivo models. nih.gov These findings for related structures suggest that this compound could serve as a valuable scaffold for the development of novel anti-inflammatory drugs.

Enzyme Inhibition Studies

The structural framework of this compound and its derivatives makes them attractive candidates for the design of enzyme inhibitors, a critical area in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.

Tyrosine Kinase Inhibitors: Several quinoline-based compounds are known to be potent tyrosine kinase inhibitors. nih.gov Notably, the structure of this compound is related to key intermediates in the synthesis of the tyrosine kinase inhibitor Bosutinib . nih.gov Bosutinib is an ATP-competitive inhibitor of Bcr-Abl and Src family kinases. chemicalbook.com One of the synthetic routes to Bosutinib involves the N-alkylation of 2,4-dichloro-5-methoxyaniline (B1301479) with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, highlighting the importance of the dichlorinated phenylamino (B1219803) quinoline scaffold. This structural similarity suggests that derivatives of this compound could be explored as potential tyrosine kinase inhibitors.

Acetylcholinesterase and Butyrylcholinesterase Inhibitors: Cholinesterase inhibitors are crucial for the management of Alzheimer's disease. nih.govresearchgate.netresearchgate.netmdpi.com The quinoline scaffold is present in several known acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.govnih.gov While specific inhibitory data for this compound is not readily available, numerous studies have demonstrated the potential of quinoline derivatives in this domain. The planar nature of the quinoline ring allows it to interact with the active site of these enzymes.

PDE5A, MMP-2/9, CDK2, and EGFR Inhibition: The versatility of the quinoline scaffold extends to the inhibition of other key enzymes. For instance, quinazoline (B50416) derivatives, which are structurally similar to quinolines, have been identified as potent phosphodiesterase 5A (PDE5A) inhibitors. Furthermore, 8-hydroxyquinoline (B1678124) derivatives have shown inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis. nih.govresearchgate.netresearchgate.net The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, and various heterocyclic compounds, including those with a quinoline core, have been investigated as EGFR inhibitors. nih.govnih.gov Although direct evidence is lacking for this compound, its core structure is a promising starting point for the design of inhibitors against these enzymes.

Antiviral Activities

The quinoline core is a recognized scaffold for the development of antiviral agents. nih.gov This is exemplified by the well-known antimalarial drug Chloroquine , a 4-aminoquinoline (B48711) derivative, which has also been investigated for its antiviral properties against a range of viruses, including Dengue virus. nih.govnih.gov

Dengue Virus: Several studies have highlighted the potential of quinoline derivatives in combating the Dengue virus (DENV). nih.govnih.govmdpi.commdpi.comresearchgate.net For example, novel 8-hydroxyquinoline derivatives have demonstrated activity against DENV serotype 2 (DENV2) in a dose-dependent manner. nih.gov The mechanism of action for some of these compounds appears to be at an early stage of the viral life cycle. Given that substitutions on the quinoline ring, including chloro and methoxy (B1213986) groups, can significantly influence biological activity, this compound represents an intriguing candidate for future antiviral research against Dengue and other viruses.

Other Pharmacological Applications and Therapeutic Potential

Beyond the specific activities mentioned above, this compound and its analogues hold significant promise in the broader landscape of drug discovery and pharmaceutical development.

The quinoline scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.gov This makes quinoline derivatives, including this compound, highly valuable starting points for the design of new therapeutic agents. The presence of reactive chloro groups at the 2 and 4 positions, combined with the methoxy group at the 7 position, provides a versatile platform for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The potential applications of such derivatives span a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders like Parkinson's disease. nih.gov The development of novel compounds based on the this compound core could lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

One of the most well-documented applications of this compound derivatives is their role as key intermediates in the synthesis of important pharmaceutical compounds.

Lenvatinib Impurities: Lenvatinib is a multi-tyrosine kinase inhibitor used in the treatment of various cancers. During the synthesis of Lenvatinib, several process-related impurities can be formed. Notably, This compound-6-carboxamide has been identified as a significant impurity and a key synthetic intermediate. daicelpharmastandards.compatsnap.compharmaffiliates.comchemicalbook.com The control and monitoring of such impurities are crucial for ensuring the quality and safety of the final drug product. The synthesis of Lenvatinib often involves the coupling of a substituted phenol (B47542) with a quinoline core, and this compound derivatives serve as precursors to this quinoline moiety. synzeal.com

Bosutinib: As previously mentioned, the synthesis of Bosutinib , another tyrosine kinase inhibitor, can involve intermediates that are structurally analogous to this compound. For example, a synthetic route utilizes 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile, which features the dichlorinated phenylamino quinoline core. nih.gov This underscores the utility of this chemical scaffold in constructing complex, biologically active molecules.

Chloroquine: The synthesis of the antimalarial drug Chloroquine relies on the key intermediate 4,7-dichloroquinoline . tandfonline.comresearchgate.netnih.govslideshare.net While not identical to the subject compound, the established use of a dichlorinated quinoline in the large-scale production of a major pharmaceutical highlights the industrial relevance of this class of compounds.

Interactive Data Table: Investigated Activities of this compound and its Analogues

| Section | Activity/Application | Key Findings for Analogues/Related Compounds | Relevance to this compound | References |

| 5.4 | Anti-inflammatory | Quinoline derivatives exhibit anti-inflammatory effects by modulating cytokine release and interfering with lysosomal activity. | Potential as a scaffold for novel anti-inflammatory agents. | nih.gov |

| 5.5 | Tyrosine Kinase Inhibition | Structural analogues are intermediates in the synthesis of Bosutinib, a Src/Abl kinase inhibitor. | Potential as a building block for new tyrosine kinase inhibitors. | nih.govchemicalbook.com |

| 5.5 | AChE/BChE Inhibition | The quinoline scaffold is a known pharmacophore for cholinesterase inhibitors. | Potential for development into drugs for neurodegenerative diseases. | nih.govnih.gov |

| 5.5 | MMP-2/9 Inhibition | 8-Hydroxyquinoline derivatives inhibit MMP-2 and MMP-9. | Potential to be developed into anti-metastatic agents. | nih.govresearchgate.net |

| 5.6 | Antiviral (Dengue) | Chloroquine and other quinoline derivatives show activity against Dengue virus. | A promising candidate for the development of new antiviral drugs. | nih.govnih.govnih.gov |

| 5.7.1 | Drug Discovery | The quinoline scaffold is a "privileged structure" in medicinal chemistry. | A versatile starting point for the synthesis of diverse therapeutic agents. | nih.govnih.gov |

| 5.7.2 | Synthetic Intermediate | This compound-6-carboxamide is an impurity and intermediate in Lenvatinib synthesis. | Established role in the synthesis of a commercial cancer drug. | daicelpharmastandards.compatsnap.compharmaffiliates.com |

| 5.7.2 | Synthetic Intermediate | Dichlorinated quinoline analogues are used in the synthesis of Bosutinib. | Demonstrates the utility of the scaffold in synthesizing kinase inhibitors. | nih.gov |

| 5.7.2 | Synthetic Intermediate | 4,7-Dichloroquinoline is a key precursor for Chloroquine. | Highlights the industrial importance of dichlorinated quinolines. | tandfonline.comresearchgate.netslideshare.net |

Vii. Conclusion and Future Perspectives in 2,4 Dichloro 7 Methoxyquinoline Research

Summary of Key Research Findings

Research into 2,4-Dichloro-7-methoxyquinoline and its structural analogs has primarily focused on its utility as a building block for creating compounds with potential therapeutic value. The dichloro- and methoxy- substitutions on the quinoline (B57606) ring are critical for modulating the physicochemical properties and biological activity of the resulting molecules.

Key findings from studies on closely related dichloroquinoline derivatives demonstrate a broad spectrum of biological activities. While research specifically on this compound is often part of larger synthetic campaigns, the activities of its derivatives provide insight into its potential. These activities are frequently observed in compounds where the chlorine atoms at the C2 and C4 positions are substituted with various functional groups.

For instance, derivatives of similar structures, like 4,7-dichloroquinoline (B193633), are foundational for creating potent antimalarial and anticancer agents. nih.govresearchgate.net The chlorine atom at the 4-position is particularly reactive and allows for the introduction of different side chains, which is a common strategy in drug design. mdpi.com The presence of a methoxy (B1213986) group, as in this compound, can further influence the compound's interaction with biological targets.

Derivatives of structurally similar quinazolines, such as 2,4-dichloro-6,7-dimethoxy quinazoline (B50416), have been synthesized and evaluated for their anti-inflammatory activity. This suggests that the 2,4-dichloro-quinoline/quinazoline core is a promising scaffold for developing anti-inflammatory drugs. Furthermore, research into 2,4-dichloro-6-methylpyrimidine (B20014) derivatives has identified potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC). nih.gov

Table 1: Biological Activities of Related Dichloro-Heterocyclic Compounds

| Compound Class | Biological Activity | Key Findings | Reference(s) |

| 4,7-Dichloroquinoline Derivatives | Antimalarial, Antiviral, Larvicidal | Effective against chloroquine-sensitive and resistant strains of Plasmodium falciparum and dengue virus vectors. nih.gov | nih.govnih.gov |

| 7-Chloroquinoline (B30040) Derivatives | Anticancer | Showed significant activity against various cancer cell lines, including cervical, breast, and colon cancer. nih.govmdpi.com | nih.govresearchgate.netmdpi.com |

| 2,4-Dichloro-6,7-dimethoxy quinazoline Derivatives | Anti-inflammatory | A new series of derivatives showed potential as anti-inflammatory agents. | |

| 2,4-Dichloro-6-methylpyrimidine Derivatives | Anticancer (NSCLC) | A synthesized compound, L-18, showed strong antiproliferative activity against H1975 cells and in vivo anticancer efficacy. nih.gov | nih.gov |

Unexplored Research Avenues and Challenges

Despite the promising results from related compounds, the full potential of this compound remains largely unexplored. A significant portion of the existing research uses it as an intermediate, with less focus on its intrinsic biological properties or the systematic exploration of its derivative space.

Unexplored Research Avenues:

Broad-Spectrum Biological Screening: A comprehensive evaluation of this compound and a dedicated library of its derivatives against a wider range of biological targets is needed. This includes screening for antibacterial, antifungal, and a broader panel of antiviral and antiparasitic activities.

Mechanism of Action Studies: For derivatives that show significant activity, detailed mechanistic studies are required to understand how they interact with their biological targets at the molecular level.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents at the C2 and C4 positions, in combination with the C7-methoxy group, affect biological activity is crucial for rational drug design.